

# DQP-1105: A Technical Guide for Research in Epilepsy Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**DQP-1105** is a novel N-methyl-D-aspartate (NMDA) receptor antagonist with selective inhibitory activity against receptors containing the GluN2C and GluN2D subunits.[1][2] This selectivity presents a promising avenue for the development of targeted antiepileptic drugs with potentially improved side-effect profiles compared to broad-spectrum NMDA receptor antagonists. This technical guide provides an in-depth overview of **DQP-1105**, including its mechanism of action, preclinical data in epilepsy models, and detailed experimental protocols to facilitate further research and drug development efforts in the field of epilepsy.

# **Mechanism of Action**

**DQP-1105** acts as a noncompetitive negative allosteric modulator of NMDA receptors.[1] Its inhibitory effect is voltage-independent and cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[2] The compound shows significant selectivity for NMDA receptors containing GluN2C and GluN2D subunits over those containing GluN2A and GluN2B subunits.[1][2] **DQP-1105** is thought to inhibit a pregating step in receptor activation without altering the mean open time or single-channel conductance, suggesting it does not block the ion channel pore directly.[2]





Click to download full resolution via product page

Figure 1: Mechanism of action of **DQP-1105** on GluN2C/D-containing NMDA receptors.

# **Quantitative Data**

The following tables summarize the in vitro potency and in vivo efficacy of **DQP-1105** from preclinical studies.

Table 1: In Vitro Potency of **DQP-1105** at NMDA Receptor Subtypes

| Receptor Subtype | IC50 (μM)             | Cell Type       | Reference |
|------------------|-----------------------|-----------------|-----------|
| GluN1/GluN2A     | >200                  | Xenopus oocytes | [3]       |
| GluN1/GluN2B     | Negligible Inhibition | HEK cells       | [4]       |
| GluN1/GluN2C     | 7.0                   | Xenopus oocytes | [1]       |
| GluN1/GluN2D     | 2.7                   | Xenopus oocytes | [1]       |

Table 2: In Vivo Efficacy of DQP-1105 in the Tsc1+/- Mouse Model of Tuberous Sclerosis



| Animal Model | Dose (mg/kg, i.p.) | Seizure Outcome           | Reference |
|--------------|--------------------|---------------------------|-----------|
| Tsc1+/- mice | 28                 | Diminished seizure burden | [1]       |

Note: Specific data for **DQP-1105** in standard screening models such as the Maximal Electroshock (MES) and 6Hz seizure models are not currently available in the public domain.

# **Experimental Protocols**

# Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus oocytes

This protocol is adapted from methodologies used to characterize the potency of **DQP-1105** at different NMDA receptor subtypes.

Objective: To determine the IC<sub>50</sub> of **DQP-1105** for various NMDA receptor subunit combinations.

#### Materials:

- Collagenase Type II
- Recording solution (in mM): 100 NaCl, 2.5 KCl, 1 CaCl<sub>2</sub>, 10 HEPES, pH 7.4
- NMDA, Glutamate, Glycine
- DQP-1105 stock solution
- cRNA for GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits
- Xenopus laevis oocytes

#### Procedure:

- Isolate and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the desired GluN1 and GluN2 subunits.



- Incubate oocytes for 24-72 hours at 18°C.
- Place an oocyte in a recording chamber continuously perfused with recording solution.
- Impale the oocyte with two microelectrodes (voltage and current).
- Clamp the oocyte membrane potential at -40 mV.
- Apply a saturating concentration of glutamate and glycine to elicit a maximal current response.
- Apply increasing concentrations of DQP-1105 in the presence of the agonists.
- Measure the steady-state current inhibition at each DQP-1105 concentration.
- Construct a concentration-response curve and calculate the IC<sub>50</sub> value.

# In Vivo Efficacy in the Tsc1+/- Mouse Model

This protocol describes the evaluation of **DQP-1105**'s anticonvulsant effects in a genetic mouse model of epilepsy associated with tuberous sclerosis complex.

Objective: To assess the ability of **DQP-1105** to reduce seizure burden in Tsc1+/- mice.

#### Materials:

- Tsc1+/- mice
- DQP-1105
- Vehicle solution
- EEG recording system (implants, amplifier, software)
- Video monitoring system

#### Procedure:

Implant EEG electrodes over the cortex of adult Tsc1+/- mice.







- Allow for a post-surgical recovery period of at least one week.
- Record baseline spontaneous seizure activity for a defined period (e.g., 24-48 hours) using continuous video-EEG monitoring.
- Administer **DQP-1105** intraperitoneally (i.p.) at the desired dose (e.g., 28 mg/kg).[1]
- Continue video-EEG recording and quantify seizure frequency and duration post-drug administration.
- Compare seizure activity before and after DQP-1105 treatment. A vehicle-treated control
  group should be included.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for evaluating **DQP-1105** in the Tsc1<sup>+/-</sup> mouse model.

# **Hypothesized Downstream Signaling Pathway**



Blockade of GluN2C/D-containing NMDA receptors by **DQP-1105** is expected to reduce calcium influx into neurons. This reduction in intracellular calcium would subsequently dampen the activity of calcium-dependent signaling pathways implicated in neuronal hyperexcitability and epileptogenesis.



Click to download full resolution via product page



Figure 3: Hypothesized downstream effects of DQP-1105 on neuronal signaling pathways.

## **Future Directions**

Further research is warranted to fully elucidate the therapeutic potential of **DQP-1105** for epilepsy. Key areas for future investigation include:

- Evaluation in Standard Epilepsy Models: Testing DQP-1105 in the MES and 6Hz seizure models to determine its broader anticonvulsant profile.
- Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of **DQP-1105** and correlating plasma and brain concentrations with its anticonvulsant effects.
- Chronic Dosing and Safety Studies: Assessing the long-term efficacy and safety of DQP-1105 in chronic epilepsy models.
- Exploration of Therapeutic Window: Determining the dose range that provides optimal anticonvulsant activity with minimal side effects.

## Conclusion

**DQP-1105** represents a promising, selective tool for the investigation of the role of GluN2C/D-containing NMDA receptors in epilepsy. Its unique mechanism of action and demonstrated efficacy in a genetic epilepsy model underscore its potential as a lead compound for the development of a new class of antiepileptic drugs. The data and protocols presented in this guide are intended to facilitate further research into this and similar compounds, with the ultimate goal of advancing the treatment of epilepsy.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References



- 1. Development of a Dihydroquinoline—Pyrazoline GluN2C/2D-Selective Negative Allosteric Modulator of the N-Methyl-d-aspartate Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tonic Activation of GluN2C/GluN2D-Containing NMDA Receptors by Ambient Glutamate Facilitates Cortical Interneuron Maturation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DQP-1105: A Technical Guide for Research in Epilepsy Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929067#dqp-1105-for-research-in-epilepsy-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com